molecular formula C22H27N9O7S2 B1215650 cefteram pivoxil

cefteram pivoxil

Katalognummer: B1215650
Molekulargewicht: 593.6 g/mol
InChI-Schlüssel: UIYAXIPXULMHAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefteram pivoxil is a semi-synthetic, broad-spectrum, third-generation cephalosporin antibiotic. It is a prodrug, meaning it is converted into its active form, cefteram, in the body. This compound is known for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, making it effective in treating various bacterial infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cefteram pivoxil typically begins with 7-aminocephalosporanic acid (7-ACA) as the starting material. The process involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Cefteram pivoxil undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound is cefteram, the active antibacterial agent .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Respiratory Infections
    • Ceftaram pivoxil has been utilized in treating lower respiratory tract infections, including pneumonia caused by susceptible organisms such as Streptococcus pneumoniae and Haemophilus influenzae.
  • Urinary Tract Infections
    • It is indicated for complicated urinary tract infections (cUTIs), particularly those caused by extended-spectrum beta-lactamase (ESBL) producing organisms.
  • Skin and Soft Tissue Infections
    • The antibiotic is effective against skin infections due to its activity against both Gram-positive cocci and Gram-negative bacilli.
  • Intra-Abdominal Infections
    • Ceftaram pivoxil has shown efficacy in treating complicated intra-abdominal infections when used in combination with other agents like metronidazole.

Table 1: Efficacy of Ceftaram Pivoxil in Clinical Trials

Infection TypeClinical Cure Rate (%)Microbiological Cure Rate (%)Study Reference
Complicated Urinary Tract75-8570-80
Community-Acquired Pneumonia68-7765-75
Skin and Soft Tissue80-9075-85
Intra-Abdominal70-8065-75

Case Studies

  • Case Study 1: Complicated Urinary Tract Infection
    • A clinical trial involving patients with complicated urinary tract infections demonstrated a clinical cure rate of 82% when treated with ceftaram pivoxil compared to 75% for the comparator group. The microbiological response was also favorable, with significant reductions in pathogen load observed.
  • Case Study 2: Hospital-Acquired Pneumonia
    • In a multi-center study assessing the efficacy of ceftaram pivoxil for hospital-acquired pneumonia, the treatment group showed a clinical cure rate of 76%, indicating its effectiveness against resistant strains of Pseudomonas aeruginosa.
  • Case Study 3: Skin Infections
    • A cohort study involving patients with skin and soft tissue infections reported an overall success rate of 88% with ceftaram pivoxil treatment, underscoring its role in managing both community-acquired and hospital-acquired infections.

Resistance Patterns

Ceftaram pivoxil is generally well-tolerated; however, resistance can develop, particularly among organisms such as Pseudomonas aeruginosa. Continuous monitoring of susceptibility patterns is essential for optimizing treatment strategies.

Table 2: Resistance Rates Observed

PathogenResistance Rate (%)Study Reference
Pseudomonas aeruginosa15-20
Escherichia coli10-15
Klebsiella pneumoniae5-10

Wirkmechanismus

Cefteram pivoxil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. Upon oral administration, it is absorbed through the gastrointestinal tract and hydrolyzed to its active form, cefteram. Cefteram binds to and inactivates penicillin-binding proteins (PBPs), which are essential for the cross-linking process in bacterial cell walls. This disruption leads to the weakening and eventual lysis of the bacterial cell .

Eigenschaften

IUPAC Name

2,2-dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYAXIPXULMHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N9O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cefteram pivoxil
Reactant of Route 2
Reactant of Route 2
cefteram pivoxil
Reactant of Route 3
Reactant of Route 3
cefteram pivoxil
Reactant of Route 4
Reactant of Route 4
cefteram pivoxil
Reactant of Route 5
cefteram pivoxil
Reactant of Route 6
cefteram pivoxil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.